Cas no 25797-08-4 (2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine)
![2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine structure](https://ja.kuujia.com/scimg/cas/25797-08-4x500.png)
2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine 化学的及び物理的性質
名前と識別子
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- 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine
- SCHEMBL3841034
- 25797-08-4
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- インチ: InChI=1S/C19H14N2/c1-3-7-14(8-4-1)18-16-11-12-20-13-17(16)21-19(18)15-9-5-2-6-10-15/h1-13,21H
- InChIKey: VFTXQRZMABGZOG-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=C(C3=CC=CC=C3)NC4=CN=CC=C42
計算された属性
- せいみつぶんしりょう: 270.115698455g/mol
- どういたいしつりょう: 270.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029191703-1g |
2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine |
25797-08-4 | 95% | 1g |
$936.25 | 2023-09-02 | |
Chemenu | CM149303-1g |
2,3-diphenyl-1H-pyrrolo[2,3-c]pyridine |
25797-08-4 | 95% | 1g |
$1018 | 2021-06-09 | |
Chemenu | CM149303-1g |
2,3-diphenyl-1H-pyrrolo[2,3-c]pyridine |
25797-08-4 | 95%+ | 1g |
$849 | 2024-07-28 |
2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine 関連文献
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridineに関する追加情報
Comprehensive Overview of 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 25797-08-4)
2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 25797-08-4) is a heterocyclic organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, materials science, and agrochemicals. This compound belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and versatility in synthetic chemistry. Researchers and industries are increasingly exploring its use in drug discovery, particularly in targeting kinase inhibitors and cancer therapeutics, aligning with the growing demand for novel treatments in precision medicine.
The molecular structure of 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine features a fused pyrrole and pyridine ring system, substituted with two phenyl groups at the 2 and 3 positions. This arrangement contributes to its aromatic character and electron-rich environment, making it a valuable scaffold for designing fluorescent probes and organic electronic materials. With the rise of green chemistry and sustainable synthesis, this compound has also been investigated for its potential in catalysis and photocatalysis, addressing the global push for eco-friendly chemical processes.
In the pharmaceutical sector, 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine has shown promise as a lead compound for developing neuroprotective agents and anti-inflammatory drugs. Recent studies highlight its interaction with G-protein-coupled receptors (GPCRs), a hot topic in drug development due to their role in treating neurological disorders. Additionally, its structure-activity relationship (SAR) is being optimized to enhance bioavailability and reduce off-target effects, a critical focus in modern medicinal chemistry.
From a commercial perspective, the demand for high-purity 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine has surged, driven by its applications in OLEDs (organic light-emitting diodes) and optoelectronic devices. The compound’s luminescent properties make it suitable for display technologies, a sector experiencing rapid growth with advancements in flexible electronics and wearable devices. Manufacturers are also exploring its use in sensors for environmental monitoring, tapping into the increasing need for pollutant detection solutions.
Synthetic routes to 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine often involve multicomponent reactions or palladium-catalyzed cross-coupling, reflecting trends in atom-efficient synthesis. Researchers are actively publishing patent applications and peer-reviewed papers on its production, underscoring its industrial relevance. Furthermore, computational tools like density functional theory (DFT) are being employed to predict its electronic properties, a methodology gaining traction in computational chemistry.
In conclusion, 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 25797-08-4) represents a multifaceted compound with broad applications across scientific disciplines. Its integration into cutting-edge research and emerging technologies positions it as a key player in addressing contemporary challenges in healthcare, energy, and sustainability. As interest in tailored molecular designs grows, this compound is poised to remain at the forefront of innovation.
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